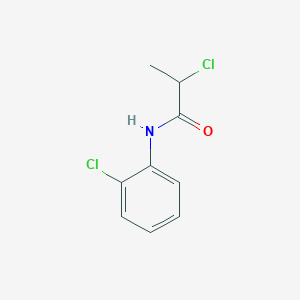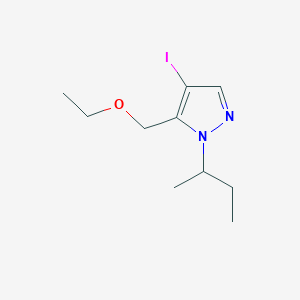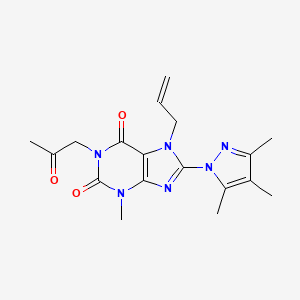
2-chloro-N-(2-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chlorophenyl)propanamide is a compound that has been the subject of various studies due to its interesting properties, particularly in the field of nonlinear optics and electro-optics. The compound has been synthesized and characterized using different techniques, and its potential applications in areas such as herbicidal activity and anticonvulsant studies have been explored .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-chlorophenyl)propanamide is typically carried out using standard methods, which involve the acylation of corresponding amines with propionyl chloride. This process is known as the Schotten-Baumann reaction. The synthesized material is then purified by repeated crystallization to obtain single crystals suitable for further characterization .
Molecular Structure Analysis
Single crystals of 2-chloro-N-(2-chlorophenyl)propanamide have been grown using the slow evaporation technique, resulting in transparent crystals with optimum dimensions for characterization. The crystal structure analysis has revealed that the crystal belongs to the monoclinic system. The molecular structure has been fully characterized using techniques such as UV-Vis, IR, NMR, and powder XRD .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including the synthesis of derivatives with potential herbicidal and antifungal activities. For instance, a chlorine-containing ibuprofen derivative was synthesized through a reaction involving 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . Additionally, bio-functional hybrid molecules have been synthesized, indicating the versatility of the compound in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2-chlorophenyl)propanamide have been extensively studied. Vibrational spectra analyses, such as FT-Raman and IR, have been conducted, and the optical properties have been investigated through UV-Vis spectral studies. The nonlinear optical properties have been explored using density functional theory, revealing the importance of π-conjugated systems and the possibility of charge transfer interactions. Dielectric studies have also been performed to understand the dependence of capacitance, dielectric constant, and conductivity on frequency and temperature .
科学的研究の応用
Nonlinear Optical Material
2-chloro-N-(2-chlorophenyl)propanamide has been researched for its applications in the field of nonlinear optics. Studies show it is synthesized for use in organic electro-optic and nonlinear optical materials. The material has been purified and characterized using various techniques, such as UV-Vis, IR, NMR, and powder XRD. Notably, its second harmonic generation (SHG) properties have been measured, indicating potential in electro-optic applications (Prabhu & Rao, 2000).
Structural and Optical Properties
Further research into 2-chloro-N-(2-chlorophenyl)propanamide focuses on its structural and optical properties. Single crystals of this compound have been grown, and their structural characteristics studied, including aspects like dielectric properties and optical transmission. These studies are crucial for understanding the material's potential in various applications, such as in optical devices (Srinivasan et al., 2006).
Environmental Impact
There's also interest in understanding the environmental impact of related compounds like propanil N-(3,4-dichlorophenyl)propanamide. Studies have examined its movement and retention in wetland systems, particularly focusing on its presence in soil, water, and plant tissues. This research is significant for assessing the ecological effects of such chemicals and their potential risks to human health (Perera et al., 1999).
Potential in COVID-19 Research
A recent study on a structurally similar compound, 2-chloro-N-(p-tolyl)propanamide, has explored its potential as an inhibitor for COVID-19 protease. This research, involving molecular docking and quantum chemical analysis, suggests possible medicinal applications in treating COVID-19 (Pandey et al., 2020).
Safety And Hazards
特性
IUPAC Name |
2-chloro-N-(2-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYYFDYUOVGYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)



![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)



![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)
![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)

